molecular formula C9H16O3 B6204185 1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid CAS No. 1601113-93-2

1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid

Cat. No.: B6204185
CAS No.: 1601113-93-2
M. Wt: 172.2
InChI Key:
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Description

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid is a synthetic compound belonging to the class of cyclopentane carboxylic acids. This compound has garnered attention in various fields of research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid typically involves the reaction of 3,3-dimethylcyclopentanone with methanol in the presence of an acid catalyst to form 1-methoxy-3,3-dimethylcyclopentane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the carboxylation step, which is crucial for the production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1-Methoxy-3,3-dimethylcyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

    Cyclopentanecarboxylic acid: Shares the cyclopentane carboxylic acid structure but lacks the methoxy and dimethyl groups.

    3,3-Dimethylcyclopentanone: An intermediate in the synthesis of 1-methoxy-3,3-dimethylcyclopentane-1-carboxylic acid.

    1-Methoxycyclopentane-1-carboxylic acid: Similar structure but without the dimethyl groups.

Uniqueness: this compound is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1601113-93-2

Molecular Formula

C9H16O3

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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